

physical and chemical characteristics of ethyl mandelate

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Ethyl Mandelate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl mandelate, with the chemical formula C₆H₅CH(OH)COOC₂H₅, is the ethyl ester of mandelic acid. It is a chiral molecule, existing as two enantiomers, (R)-ethyl mandelate and (S)-ethyl mandelate, as well as a racemic mixture. This aromatic alpha-hydroxy ester is a key intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals.[1][2] Its utility stems from its versatile chemical reactivity and its role as a chiral building block.[2][3] This document provides an in-depth overview of the physical and chemical characteristics of ethyl mandelate, along with detailed experimental protocols relevant to its synthesis and analysis.

Physical and Chemical Characteristics

The physical and chemical properties of **ethyl mandelate** are summarized in the tables below. These properties can vary slightly depending on the isomeric form (racemic, (R), or (S)) and the purity of the sample.

Table 1: General and Physical Properties of Ethyl Mandelate



Property	Value	Source(s)
Chemical Formula	C10H12O3	[4]
Molar Mass	180.20 g/mol	
Appearance	Colorless to white solid, semi- solid, or liquid	_
Melting Point	24-27 °C (racemic)	_
32-34 °C ((R)-enantiomer)		_
37 °C	_	
Boiling Point		
103-105 °C at 2 mmHg		-
Density	1.13 g/cm³ at 20 °C	
1.115 g/mL at 25 °C		
Refractive Index (n_D)	1.5136 at 25 °C (589 nm)	_
1.512 at 20 °C		
Solubility	Soluble in methanol; Slightly soluble in chloroform and ethyl acetate.	
Vapor Pressure	0.00026 mmHg	-
Flash Point	93 °C	_
>110 °C (>230 °F)		_
рКа	12.33 ± 0.20 (Predicted)	

Table 2: Spectroscopic Data for Ethyl Mandelate



Spectroscopic Technique	Key Data and Interpretation	Source(s)
¹ H NMR (Proton NMR)	Spectra available, showing characteristic peaks for aromatic, methine, methylene, and methyl protons.	
¹³ C NMR (Carbon NMR)	Spectra available for detailed structural elucidation.	
Infrared (IR) Spectroscopy	IR spectra are available, showing characteristic absorptions for O-H, C-H (aromatic and aliphatic), C=O (ester), and C-O bonds.	
Mass Spectrometry (MS)	Mass spectra (electron ionization) are available, with the molecular ion peak corresponding to its molar mass.	

Experimental Protocols Synthesis of Ethyl Mandelate via Fischer Esterification

This protocol describes the synthesis of **ethyl mandelate** from mandelic acid and ethanol using an acid catalyst, a classic example of Fischer esterification.

Materials:

- Mandelic acid
- Absolute ethanol
- Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)
- Sodium bicarbonate (NaHCO₃), saturated solution



- Sodium chloride (NaCl), saturated solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Round-bottom flask
- Reflux condenser
- · Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve mandelic acid in an excess of absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling the flask in an ice bath.
- Attach a reflux condenser and heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.



- Filter to remove the drying agent.
- Evaporate the solvent using a rotary evaporator to obtain crude ethyl mandelate.
- The product can be further purified by vacuum distillation.

Hydrolysis of Ethyl Mandelate

The ester functionality of **ethyl mandelate** can be hydrolyzed to yield mandelic acid and ethanol under either acidic or basic conditions.

This is the reverse of the Fischer esterification.

Materials:

- Ethyl mandelate
- Dilute sulfuric acid or hydrochloric acid
- Round-bottom flask
- Reflux condenser
- · Heating mantle
- · Ether or other suitable organic solvent
- · Separatory funnel

Procedure:

- Place ethyl mandelate in a round-bottom flask.
- Add a large excess of dilute aqueous acid (e.g., 1 M H₂SO₄).
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.



- Extract the mandelic acid product with a suitable organic solvent like ether.
- Wash the organic extract with water and then brine.
- Dry the organic layer over an anhydrous drying agent.
- Remove the solvent by evaporation to yield mandelic acid.

This method is generally irreversible and often preferred for complete hydrolysis.

Materials:

- Ethyl mandelate
- Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution in methanol/water
- · Hydrochloric acid (HCI), dilute
- Round-bottom flask
- Reflux condenser or stirrer at room temperature
- Beakers
- pH paper or meter

Procedure:

- Dissolve ethyl mandelate in a mixture of methanol and aqueous sodium hydroxide solution.
- Stir the mixture at room temperature or heat under reflux until the hydrolysis is complete (can be monitored by TLC).
- Cool the mixture to room temperature and pour it into water.
- Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2 to protonate the carboxylate salt, precipitating the mandelic acid.



 Collect the solid mandelic acid by filtration, wash with cold water, and dry. Alternatively, extract the acidified solution with an organic solvent.

Determination of Physical Properties

The melting point is a crucial indicator of purity.

Procedure Overview:

- A small, dry, powdered sample of **ethyl mandelate** is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).
- The sample is heated slowly (1-2 °C per minute) near the expected melting point.
- The temperature range from the first appearance of liquid to the complete melting of the solid
 is recorded as the melting point range. A sharp melting point range (0.5-1 °C) is indicative of
 a pure compound.

The boiling point is determined for liquid samples.

Procedure Overview:

- A small amount of liquid ethyl mandelate is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube.
- The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath or Thiele tube).
- The temperature is raised until a continuous stream of bubbles emerges from the open end
 of the capillary tube.
- The heat is removed, and the bath is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

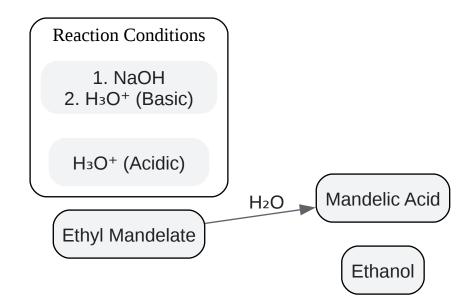
Visualizations





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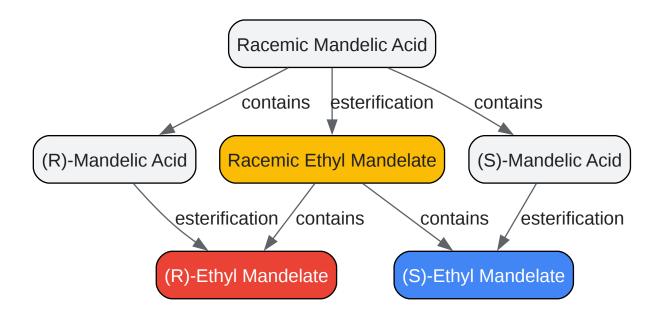
Caption: Workflow for the synthesis of **ethyl mandelate**.



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Caption: Hydrolysis of ethyl mandelate.





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Caption: Relationship between mandelic acid and ethyl mandelate enantiomers.

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